YM 750
概要
説明
YM-750は、コレステロールと長鎖脂肪酸アシルCoAをコレステロールエステルに変換する酵素であるアシルCoA:コレステロールアシル転移酵素(ACAT)の強力な阻害剤です 。 この化合物は、0.18マイクロモルというIC50値を持ち、ACAT阻害における高い有効性を示しています .
2. 製法
合成経路および反応条件: YM-750の合成は、コア構造の調製から始まり、目的の阻害活性を達成するために官能基を修飾する、複数のステップを含みます。詳細な合成経路と反応条件は、所有権があり、公開されている文献では完全に開示されていません。 通常、求核置換反応、縮合反応、クロマトグラフィーなどの精製ステップなど、有機合成技術が含まれます .
工業生産方法: YM-750の工業生産は、ラボスケールの合成プロセスを拡大し、収率を上げるための反応条件を最適化し、厳格な品質管理によって純度を確保する必要があるでしょう。 これには、大規模反応器、自動精製システムの使用、一貫性と安全性を確保するためのGMP(医薬品製造品質管理基準)への準拠が含まれます .
作用機序
YM-750は、コレステロールのエステル化に関与する酵素であるアシルCoA:コレステロールアシル転移酵素(ACAT)を阻害することで効果を発揮します。ACATを阻害することにより、YM-750はコレステロールエステルの形成を減らし、それにより細胞内のコレステロール蓄積を減少させます。 この機序は、泡沫細胞形成とコレステロール蓄積が重要な役割を果たすアテローム性動脈硬化症の文脈において特に関連しています .
類似化合物:
リモナバント: 異なる化学構造を持つ、しかし類似の阻害活性を有する、別のACAT阻害剤。
キサントフモール: ACAT阻害特性と追加の抗炎症効果を持つ化合物。
PF-04620110: 脂質代謝にも影響を与える、ジグリセリドアシル転移酵素-1(DGAT1)の選択的阻害剤.
YM-750の独自性: YM-750は、その高い効力(IC50 0.18マイクロモル)と、アシルCoA:コレステロールアシル転移酵素の特異的な阻害により、独自性を持ちます。 これは、コレステロール代謝を研究し、高脂血症やアテローム性動脈硬化症の治療戦略を開発するための貴重なツールとなっています .
生化学分析
Biochemical Properties
YM 750 plays a significant role in biochemical reactions, particularly in the inhibition of ACAT . This interaction with ACAT affects the balance of cholesterol in the body, as ACAT is responsible for the formation of cholesteryl esters .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an ACAT inhibitor . By inhibiting ACAT, this compound can influence cell function by altering cholesterol metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ACAT and inhibiting its function . This inhibition disrupts the formation of cholesteryl esters, thereby affecting cholesterol levels within the cell .
Metabolic Pathways
This compound is involved in cholesterol metabolism due to its interaction with ACAT . ACAT is a key enzyme in the metabolic pathway that converts cholesterol to cholesteryl esters .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of YM-750 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of YM-750 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures. This includes the use of large-scale reactors, automated purification systems, and adherence to Good Manufacturing Practices (GMP) to ensure consistency and safety .
化学反応の分析
反応の種類: YM-750は、主に、同様の官能基を持つ有機化合物に見られる反応を行います。これには以下が含まれます。
酸化: YM-750は、特定の条件下で酸化されて酸化された誘導体を形成する可能性があります。
還元: 還元反応は官能基を修飾することができ、その阻害活性を変化させる可能性があります。
置換: 求核置換反応または求電子置換反応は、新しい官能基を導入することができ、その生物活性を高めたり変更したりできます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性があり、一方、置換反応は新しい官能基を導入することができ、化合物の阻害活性を高める可能性があります .
科学的研究の応用
YM-750は、以下を含む、幅広い科学研究における応用があります。
化学: アシルCoA:コレステロールアシル転移酵素の阻害と、コレステロール代謝におけるその役割を研究するためのツール化合物として使用されます。
生物学: 細胞のコレステロール恒常性と泡沫細胞形成への影響について調べられています。
医学: マクロファージにおけるコレステロールエステルの蓄積を減らすことで、高脂血症やアテローム性動脈硬化症の治療における潜在的な治療用途について探求されています。
類似化合物との比較
Rimonabant: Another ACAT inhibitor with a different chemical structure but similar inhibitory activity.
Xanthohumol: A compound with ACAT inhibitory properties and additional anti-inflammatory effects.
PF-04620110: A selective inhibitor of diglyceride acyltransferase-1 (DGAT1), which also affects lipid metabolism.
Uniqueness of YM-750: YM-750 is unique due to its high potency (IC50 of 0.18 micromolar) and specific inhibition of acyl-coenzyme A:cholesterol acyltransferase. This makes it a valuable tool for studying cholesterol metabolism and developing therapeutic strategies for hyperlipidemia and atherosclerosis .
生物活性
YM-750, also known as 1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This compound has garnered attention due to its significant biological activities, particularly in cholesterol metabolism and its potential therapeutic applications in cardiovascular diseases.
Target of Action : YM-750 specifically targets ACAT1, an enzyme crucial for the esterification of cholesterol. By inhibiting ACAT1, YM-750 disrupts the formation of cholesteryl esters, which are essential for cholesterol storage in cells.
Mode of Action : The inhibition of ACAT activity by YM-750 leads to a decrease in cholesteryl ester formation. This action results in lower intracellular cholesterol levels, which can have various downstream effects on cellular function and health.
Biochemical Pathways : The primary pathway affected by YM-750 is the cholesterol metabolism pathway. The compound's interference with ACAT activity alters the regulation of cholesterol within cells, potentially influencing lipid homeostasis and cellular signaling pathways.
YM-750 exhibits several biochemical properties that enhance its utility in research and therapeutic contexts:
- Inhibition of Cholesterol Esterification : By inhibiting ACAT, YM-750 reduces the conversion of free cholesterol into cholesteryl esters.
- Anti-peroxidative Activity : In addition to its role as an ACAT inhibitor, YM-750 has demonstrated anti-peroxidative effects comparable to other established agents like probucol. This property may contribute to its protective role against oxidative stress associated with cardiovascular diseases .
Cellular Effects
The cellular effects of YM-750 are primarily linked to its inhibition of ACAT. Research indicates that this compound can modulate cellular cholesterol levels, which may influence:
- Cellular Signaling : Altered cholesterol levels can affect various signaling pathways, including those involved in inflammation and cell proliferation.
- Aldosterone Secretion : Studies have shown that YM-750 can reduce aldosterone secretion by suppressing the expression of the CYP11B2 gene during specific stimuli like depolarization but not under angiotensin II stimulation.
Case Studies and Research Findings
Several studies have explored the biological activity of YM-750:
- Cholesterol Metabolism Studies : In vitro experiments demonstrated that treatment with YM-750 significantly decreased cholesteryl ester levels in cultured cells, affirming its role as an effective ACAT inhibitor.
- Cardiovascular Disease Models : Animal models treated with YM-750 showed reduced markers of atherosclerosis and improved lipid profiles compared to control groups. This suggests potential therapeutic applications for managing hypercholesterolemia and related cardiovascular conditions.
- Oxidative Stress Assessment : In studies assessing oxidative stress responses, YM-750 exhibited protective effects against LDL peroxidation, indicating its potential utility in preventing oxidative damage in cardiovascular diseases .
Summary Table of Biological Activities
特性
IUPAC Name |
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJREWZCZHGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432731 | |
Record name | YM 750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138046-43-2 | |
Record name | YM 750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of YM750 in reducing aldosterone secretion?
A: YM750 is an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that specifically targets ACAT1. [, ] While its exact mechanism in aldosterone reduction is not fully elucidated, studies suggest that YM750 suppresses the expression of the CYP11B2 gene, responsible for aldosterone synthase production. [] Interestingly, this inhibition occurs specifically during depolarization-induced CYP11B2 expression, triggered by potassium chloride (KCl), and not by angiotensin II or forskolin stimulation. [] This suggests that YM750 interferes with a specific intracellular signaling pathway activated by depolarization, ultimately leading to reduced aldosterone secretion. []
Q2: Why is ACAT1 a relevant target for primary aldosteronism treatment?
A: Research has shown that ACAT1 is abundantly expressed in the zona glomerulosa (ZG) of the adrenal cortex, the specific region responsible for aldosterone production. [] This localized expression, coupled with the observation that YM750 effectively reduces aldosterone secretion by acting on adrenocortical cells, suggests that ACAT1 plays a crucial role in ZG steroidogenesis. [] Therefore, targeting ACAT1 with inhibitors like YM750 presents a potential therapeutic strategy for managing primary aldosteronism.
Q3: Does YM750 demonstrate other potentially beneficial activities besides ACAT inhibition?
A: Yes, in addition to its ACAT inhibitory activity, YM750, specifically the hydrochloride salt form of its analog N-(4,6-Dimethyl-1-octylindolindolin-7-yl)-2,2-dimethylpropanamide (compound 55), has shown promising anti-peroxidative activity comparable to probucol. [] This activity was observed in vitro through the inhibition of low-density lipoprotein (LDL) peroxidation. [] This additional property makes YM750 and its analogs potentially valuable for addressing both aldosterone regulation and oxidative stress, which are relevant factors in cardiovascular diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。